![molecular formula C7H7F2NO B1381848 (2-Amino-3,4-difluorophenyl)methanol CAS No. 1823914-87-9](/img/structure/B1381848.png)
(2-Amino-3,4-difluorophenyl)methanol
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Overview
Description
“(2-Amino-3,4-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.14 g/mol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-3,4-difluorophenyl)methanol” has been reported in the literature . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Molecular Structure Analysis
The InChI code for “(2-Amino-3,4-difluorophenyl)methanol” is 1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 . The compound has a topological polar surface area of 46.2 Ų .
Physical And Chemical Properties Analysis
“(2-Amino-3,4-difluorophenyl)methanol” has a molecular weight of 159.13 g/mol . It has a topological polar surface area of 46.2 Ų . The compound is solid in physical form .
Scientific Research Applications
Synthesis of Complex Chemical Structures
(2-Amino-3,4-difluorophenyl)methanol is employed in the synthesis of complex chemical structures. For instance, a study demonstrated its use in oxidative cyclization processes to synthesize quinolines and flavones, highlighting its utility in the formation of intricate molecular frameworks (Kumar & Perumal, 2007).
Applications in Catalysis
This compound is also significant in catalysis. A research paper described the synthesis of certain chiral ligands for catalytic reactions, implying its role in enhancing reaction specificity and efficiency (Alvarez-Ibarra et al., 2010). Another study explored its use in the Huisgen 1,3-dipolar cycloaddition, showcasing its potential in facilitating complex chemical transformations (Ozcubukcu et al., 2009).
Methanolysis of Esters
Research has demonstrated its utility in the methanolysis of esters, where it acts as a catalyst to enhance selectivity and efficiency in these reactions (Sammakia & Hurley, 2000).
In Organic Synthesis
It plays a critical role in organic synthesis. A study illustrated its use in the straightforward synthesis of specific compounds, exemplifying its versatility in creating diverse organic molecules (Singh et al., 2015).
Role in Photophysical Studies
This compound is also significant in photophysical studies. Research on fluorescent benzoxazoles highlighted its role in such studies, indicating its potential in the development of materials with unique optical properties (Tanaka & Komiya, 2002).
Applications in Fuel Cell Technology
Additionally, it has applications in fuel cell technology. A study on polymer electrolyte membranes for direct methanol fuel cells showed its relevance in enhancing the efficiency and stability of fuel cell components (Tripathi & Shahi, 2009).
Safety and Hazards
properties
IUPAC Name |
(2-amino-3,4-difluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBPFJIUOUOZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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